Cas no 1628613-10-4 ((1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid)
(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
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- MDL: MFCD28389126
- Inchi: 1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8-4-5-12(13,6-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m0/s1
- InChI Key: DPGUEWVPLHCLQO-QPUJVOFHSA-N
- SMILES: [C@]12(C(O)=O)C[C@]([H])(CC1)CN2C(OC(C)(C)C)=O
(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM535964-1g |
(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
1628613-10-4 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Advanced ChemBlocks | P47731-1G |
(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
1628613-10-4 | 97% | 1G |
$2,405 | 2023-09-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5029-100MG |
(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
1628613-10-4 | 95% | 100MG |
¥ 2,560.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5029-250MG |
(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
1628613-10-4 | 95% | 250MG |
¥ 4,098.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5029-500MG |
(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
1628613-10-4 | 95% | 500MG |
¥ 6,831.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5029-1G |
(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
1628613-10-4 | 95% | 1g |
¥ 10,243.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5029-5G |
(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
1628613-10-4 | 95% | 5g |
¥ 30,729.00 | 2023-04-14 | |
| Ambeed | A869029-1g |
(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
1628613-10-4 | 97% | 1g |
$1980.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5029-100.0mg |
(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
1628613-10-4 | 95% | 100.0mg |
¥2561.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5029-250.0mg |
(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
1628613-10-4 | 95% | 250.0mg |
¥4098.0000 | 2025-04-12 |
(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid Suppliers
(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on (1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
Introduction to (1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic Acid (CAS No 1628613-10-4)
The compound (1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid, identified by its CAS number 1628613-10-4, is a highly specialized molecule with significant applications in the field of pharmaceutical research and development. This bicyclic amide derivative belongs to a class of compounds known for their structural complexity and diverse biological activities. The presence of a tert-butoxycarbonyl (Boc) group in its structure underscores its utility as a protected amino acid analog, making it a valuable intermediate in the synthesis of more complex peptidomimetics and drug candidates.
Structurally, the compound features a bicyclo[2.2.1]heptane core, which is a common scaffold in natural products and pharmacologically active molecules. The specific stereochemistry at the 1R and 4S positions contributes to its unique chemical and biological properties. This stereochemical arrangement has been extensively studied in the context of enzyme inhibition and receptor binding, where the precise three-dimensional shape of molecules plays a crucial role in their interactions with biological targets.
In recent years, there has been growing interest in the development of peptidomimetics as alternatives to traditional peptides due to their improved stability, bioavailability, and reduced immunogenicity. The Boc-protected derivative of (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid serves as an excellent building block for constructing such mimics. Its protected amine group can be selectively deprotected under mild conditions, allowing for the introduction of various functional groups or side chains without affecting the underlying bicyclic core.
One of the most compelling applications of this compound is in the field of protease inhibition. Proteases are enzymes that play critical roles in numerous physiological processes, and their dysregulation is associated with various diseases, including cancer and inflammation. By designing peptidomimetics that mimic the transition states or binding pockets of these enzymes, researchers have been able to develop highly specific inhibitors. The bicyclic structure of (1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid provides a rigid framework that can be fine-tuned to interact with target proteases effectively.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel antiviral agents. Viruses often rely on host cell proteases for their replication cycle, making these enzymes attractive targets for therapeutic intervention. The ability to design peptidomimetics that selectively inhibit viral proteases without affecting host proteases is a significant advantage in antiviral drug design. The Boc protection ensures that the compound can be modified further without premature degradation, allowing for iterative optimization based on structural activity relationships (SAR).
The synthesis of (1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid involves multi-step organic transformations that highlight the synthetic prowess required to construct complex molecular architectures. Key steps include cycloaddition reactions to form the bicyclic core, followed by functional group manipulations such as protecting group installations and selective deprotections. The use of chiral auxiliaries or catalysts ensures the desired stereochemical outcome at each critical step.
The compound's stability under various storage conditions makes it a practical choice for both laboratory research and industrial applications. Its solubility profile allows for easy handling in solution-phase reactions, while its resistance to hydrolysis ensures long-term stability during storage and transport. These properties are particularly important in pharmaceutical settings where consistency and reliability are paramount.
From a computational chemistry perspective, (1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid has been subjected to extensive molecular modeling studies to understand its interactions with biological targets at an atomic level. These studies have provided insights into how subtle changes in its structure can modulate its binding affinity and selectivity profile. Such information is invaluable for guiding medicinal chemistry efforts aimed at optimizing lead compounds into viable drug candidates.
The growing body of literature on peptidomimetics underscores the importance of compounds like (1R,4S)-2-[tert-butoxy]carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid (CAS No 1628613-10-4). As researchers continue to explore new ways to overcome limitations associated with traditional peptides, such as poor bioavailability and rapid degradation, these bicyclic amides offer a promising alternative with enhanced properties.
In conclusion, (1R,4S)-tert--butoxycyclohexylaminocyclopentylacetic acid, characterized by its CAS registry number (CAS No 16286613-10-4) represents a cornerstone molecule in modern drug discovery efforts within pharmaceutical chemistry circles worldwide today because it provides chemists with an incredibly versatile tool kit necessary when synthesizing novel therapeutic agents designed specifically against challenging diseases.
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